
cis-Dichlorobis(2,2'-dipyridyl)rhodium(III) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride: is a coordination complex with the formula [RhCl2(dipy)2]Cl . This compound features rhodium in the +3 oxidation state, coordinated to two chloride ions and two 2,2’-dipyridyl ligands. It is known for its distinctive properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride typically involves the reaction of rhodium trichloride with 2,2’-dipyridyl in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride can undergo substitution reactions where the chloride ligands are replaced by other ligands, such as phosphines or amines.
Redox Reactions: The rhodium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new rhodium complexes with different ligands.
Redox Reactions: Products depend on the specific redox conditions but can include rhodium complexes in different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is used as a precursor for synthesizing various rhodium complexes. These complexes are studied for their catalytic properties in organic synthesis and industrial processes.
Biology and Medicine: Research has explored the potential of rhodium complexes in biological systems, including their interactions with DNA and proteins. Some studies have investigated their use as anticancer agents due to their ability to bind to and modify biological molecules.
Industry: In industrial applications, rhodium complexes are valued for their catalytic efficiency in processes such as hydrogenation, hydroformylation, and carbonylation reactions.
Mecanismo De Acción
The mechanism by which cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride exerts its effects involves the coordination of the rhodium center to target molecules. The 2,2’-dipyridyl ligands stabilize the rhodium center, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound features ruthenium instead of rhodium and has similar coordination chemistry.
cis-Dichlorobis(2,2’-bipyridine)osmium(II): Similar to the ruthenium complex but with osmium as the central metal.
Uniqueness: cis-Dichlorobis(2,2’-dipyridyl)rhodium(III) chloride is unique due to the specific properties imparted by the rhodium center. Rhodium complexes often exhibit distinct catalytic and biological activities compared to their ruthenium and osmium counterparts, making them valuable in specialized applications.
Propiedades
Fórmula molecular |
C20H16Cl3N4Rh |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
dichlororhodium(1+);2-pyridin-2-ylpyridine;chloride |
InChI |
InChI=1S/2C10H8N2.3ClH.Rh/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
IZTNCRAFVLXMHY-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].Cl[Rh+]Cl |
Números CAS relacionados |
22710-42-5 39831-82-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


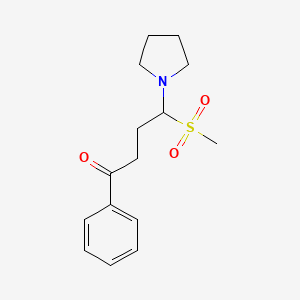
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)

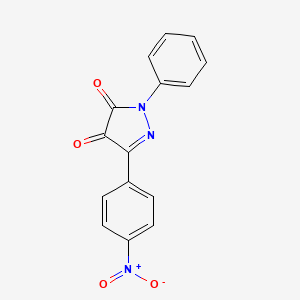

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
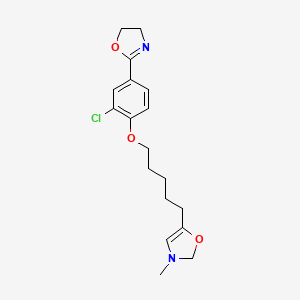
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
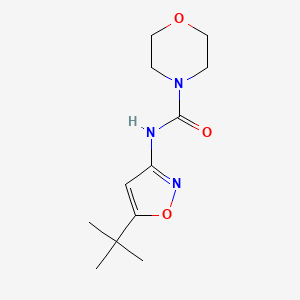
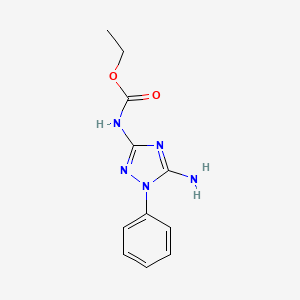
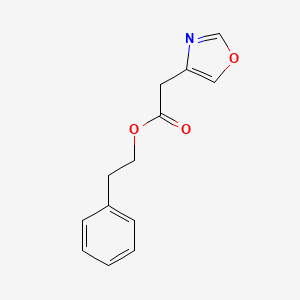
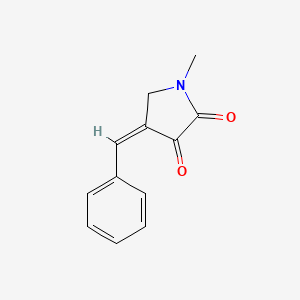
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
